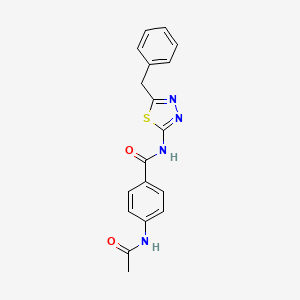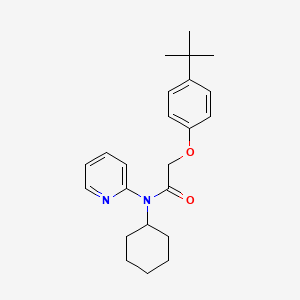![molecular formula C27H25Cl2NO4 B3618558 9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B3618558.png)
9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
Overview
Description
9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a hexahydroacridine core, substituted with a 2,6-dichlorobenzyl group and a methoxyphenyl group. Its intricate structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione involves multiple steps, typically starting with the preparation of the hexahydroacridine core. This core is then functionalized with the 2,6-dichlorobenzyl and methoxyphenyl groups through a series of substitution reactions. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the hexahydroacridine core can be reduced to alcohols.
Substitution: The 2,6-dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes involving acridine derivatives.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hexahydroacridine core can intercalate into DNA, affecting its replication and transcription. The 2,6-dichlorobenzyl and methoxyphenyl groups can enhance the compound’s binding affinity and specificity for certain targets, leading to various biological effects.
Comparison with Similar Compounds
Compared to other similar compounds, 9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Acridine derivatives: Known for their DNA intercalating properties.
Benzyl ethers: Commonly used in organic synthesis for their reactivity.
Methoxyphenyl compounds: Often found in pharmaceuticals due to their biological activity.
This compound’s distinct structure and reactivity make it a valuable tool in various scientific research areas.
Properties
IUPAC Name |
9-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25Cl2NO4/c1-33-24-13-15(11-12-23(24)34-14-16-17(28)5-2-6-18(16)29)25-26-19(7-3-9-21(26)31)30-20-8-4-10-22(32)27(20)25/h2,5-6,11-13,25,30H,3-4,7-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWYHEUCQFZXPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4)OCC5=C(C=CC=C5Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![17-(4-methoxyphenyl)-12,14-dimethyl-9-(phenoxymethyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione](/img/structure/B3618508.png)


![N-[4-(diethylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B3618523.png)
![3-chloro-N-{[5-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B3618524.png)
![4-(4-chlorophenyl)-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B3618531.png)
![4-ethoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B3618539.png)
![2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE](/img/structure/B3618540.png)
![8-METHOXY-3-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]-6H-BENZO[C]CHROMEN-6-ONE](/img/structure/B3618546.png)
![2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3618549.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B3618560.png)
![2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B3618562.png)
